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Diallylpiperidiumbromide

Cat. No.: B3241631
CAS No.: 14764-66-0
M. Wt: 246.19 g/mol
InChI Key: VZOLYLQXDDKSJH-UHFFFAOYSA-M
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Description

Historical Context and Significance of Diallyl Monomers

The field of diallyl monomer polymerization owes its foundation to the pioneering work of Professor George B. Butler. In 1951, Butler reported that diallyl quaternary ammonium (B1175870) salts could be polymerized to yield water-soluble, non-cross-linked polymers, a surprising discovery at a time when monomers with two double bonds were expected to form insoluble, cross-linked networks. tsijournals.commdpi.com This led to the proposal of the cyclopolymerization mechanism, an alternating intramolecular-intermolecular chain propagation process. researchgate.net This breakthrough was significant because it unlocked the potential to create high molecular weight, linear, water-soluble polymers from diallyl monomers. researchgate.net

Prior to this, allyl monomers were generally considered poor candidates for radical polymerization due to degradative chain transfer, where the propagating radical abstracts an allylic hydrogen from a monomer molecule. acs.org This process forms a stable, resonance-stabilized allylic radical with low reactivity, effectively terminating the polymer chain and resulting in low molecular weight oligomers. acs.orgresearchgate.net The discovery of cyclopolymerization provided a pathway to circumvent this issue, particularly for diallyl quaternary ammonium salts, opening up new avenues for the synthesis of high-charge-density cationic polyelectrolytes. researchgate.netresearchgate.net

Unique Polymerization Characteristics of Diallyl Systems

The polymerization of diallyl systems is dominated by a unique mechanism known as cyclopolymerization. tsijournals.com Instead of the two allyl groups on a single monomer unit reacting with different growing polymer chains (which would lead to cross-linking), the reaction proceeds through a repeating sequence of intramolecular cyclization and intermolecular propagation.

The process is generally understood to occur via the following steps:

Initiation : A radical initiator attacks one of the double bonds of the diallyl monomer.

Intramolecular Cyclization : The resulting radical then attacks the second, pendant allyl group on the same monomer unit, forming a cyclic radical. This step is typically favored, especially in diallylammonium salts, leading to the formation of five- or six-membered rings within the polymer backbone. nih.govacs.org

Intermolecular Propagation : The newly formed cyclic radical propagates the chain by attacking a double bond on another monomer molecule. acs.org

Termination : The polymer chains cease to grow through standard termination mechanisms.

A critical feature of the polymerization of diallyl quaternary ammonium salts is the significant reduction of degradative chain transfer. researchgate.nete3s-conferences.org The cationic nature of the monomer makes the abstraction of an allylic hydrogen less favorable. acs.org This allows for the formation of high molecular weight polymers, a stark contrast to the polymerization of neutral allyl monomers. researchgate.net Theoretical studies have shown that for cationic monomers like N,N-dimethyl-N,N-diallylammonium, cyclization is much more kinetically favorable than competing reactions like homopolymerization (where the initial radical would attack another monomer before cyclizing) or chain transfer. acs.orgnih.gov

The structure of the resulting polymer typically consists of a linear chain containing five- and/or six-membered rings. For instance, studies on the polymerization of N,N-Diallylpiperidium bromide have shown that the resulting macromolecular chains contain both five-membered (pyrrolidinium) and six-membered (piperidinium) rings. researchgate.nete3s-conferences.org

Classification and Structural Variations of Diallyl Quaternary Ammonium Compounds

Diallyl quaternary ammonium compounds are part of the broader class of Quaternary Ammonium Compounds (QACs). QACs are generally classified into "generations" based on their historical development and biocidal efficacy, though this classification is more relevant to their application as disinfectants. aldebaransistemas.com From a polymer chemistry perspective, a more relevant classification is based on their chemical structure.

These monomers share a common core structure: a central nitrogen atom that is part of a quaternary ammonium cation. This nitrogen is bonded to two allyl groups (CH₂=CH-CH₂) and two other organic substituents. The structural variations arise from the nature of these other two substituents, which can significantly influence the monomer's properties and polymerization behavior.

Key Structural Variations:

Alkyl Substituents: The simplest forms have two alkyl groups, such as in Diallyldimethylammonium chloride (DADMAC), one of the most studied and commercially significant monomers in this class. mdpi.commdpi.com The length of these alkyl chains can be varied to modify properties like lipophilicity. For example, replacing a methyl group with a propyl or amyl group has been studied to enhance lipophilicity, although it can also introduce steric hindrance that slightly decreases polymerization activity. mdpi.com

Cyclic Structures: The nitrogen atom can be part of a heterocyclic ring. In the case of Diallylpiperidium bromide , the nitrogen is a member of a piperidine (B6355638) ring, which is then quaternized by the two allyl groups. e3s-conferences.org Other examples include monomers based on morpholine, such as N,N-diallyl morpholinium bromide. researchgate.netitu.edu.tr

Functional Groups: The substituents can contain various functional groups to impart specific properties to the final polymer. This can include esters, amides, or other reactive moieties.

The general structure can be represented as [R¹R²N(CH₂CH=CH₂)₂]⁺X⁻, where:

R¹ and R² are the variable substituents (e.g., alkyl groups, or forming a ring).

N is the nitrogen atom.

(CH₂CH=CH₂) are the two allyl groups.

X⁻ is the counter-ion (e.g., chloride, bromide).

The table below illustrates some examples of these structural variations.

Monomer NameCounter-ion
Diallyldimethylammonium chloride (DADMAC)MethylMethylChloride
Methyl propyl diallyl ammonium chloride (MPDAAC)MethylPropylChloride
N,N-Diallylpiperidium bromide (DAPB)c}{Part of a Piperidine Ring}
N,N-Diallyl morpholinium bromidec}{Part of a Morpholine Ring}

Research Landscape and Gaps in Understanding Diallylpiperidiumbromide

Research on N,N-Diallylpiperidium bromide (DAPB) has established its ability to undergo radical polymerization to form linear polymers containing cyclic units, consistent with the behavior of other diallyl quaternary ammonium salts. e3s-conferences.org Kinetic studies have confirmed that the polymerization proceeds via a specific cyclolinear mechanism, which effectively suppresses the degradative chain transfer that typically hinders allyl monomer polymerization, thus enabling the formation of high molecular weight polymers. researchgate.nete3s-conferences.org

A key finding from spectroscopic analysis (NMR ¹³C) of the resulting polymer, poly(N,N-diallylpiperidium bromide), is the presence of both five-membered and six-membered rings in the macromolecular chain. researchgate.nete3s-conferences.orge3s-conferences.org One study reported a ratio of approximately 48% five-membered cycles to 52% six-membered cycles. researchgate.nete3s-conferences.orge3s-conferences.org This ratio is noted to be different from that observed in other diallyl systems, a variation likely attributable to the structural influence of the pre-existing piperidine ring in the monomer. researchgate.netresearchgate.net

The synthesized polymers are noted for possessing a combination of polyelectrolytic and surface-active properties, which suggests potential applications as cationic flocculants, coagulants, or precipitators. e3s-conferences.orge3s-conferences.org

Despite these foundational studies, there are notable gaps in the current understanding of Diallylpiperidium bromide:

Detailed Mechanistic Ratios: While the formation of both five- and six-membered rings is established, a comprehensive investigation into how polymerization conditions (e.g., initiator type, solvent, temperature, concentration) influence the ratio of these cyclic structures is not extensively documented in the available literature.

Molecular Weight Control: There is limited information on controlled polymerization techniques (e.g., RAFT, ATRP) being applied to DAPB. Achieving control over molecular weight, molecular weight distribution, and polymer architecture would significantly broaden its application potential.

Copolymerization Studies: While the homopolymerization has been studied, there is a lack of extensive research on the copolymerization of DAPB with other monomers (e.g., acrylamide, acrylates). Such studies would be crucial for fine-tuning the properties of the resulting copolymers for specific applications.

Solution Properties: Although described as having interesting conformational and electrochemical behavior, detailed studies on the solution properties (e.g., viscosity, charge density effects, interaction with other species) of poly(Diallylpiperidium bromide) are not widely available.

Comparative Performance: There is a need for direct comparative studies of the performance of poly(Diallylpiperidium bromide) against commercially established polyelectrolytes like poly(diallyldimethylammonium chloride) (PDADMAC) in specific applications to highlight its potential advantages or disadvantages.

The following table summarizes key research findings for the polymerization of Diallylpiperidium bromide.

Research FocusKey FindingsCitations
Polymerization Mechanism Follows a specific cyclolinear radical polymerization pathway. researchgate.nete3s-conferences.org
Chain Transfer Degradative chain transfer is largely absent, allowing for high molecular weight polymers. researchgate.nete3s-conferences.orge3s-conferences.org
Polymer Structure Macromolecular chains contain a mix of five-membered (48%) and six-membered (52%) rings. researchgate.nete3s-conferences.orge3s-conferences.org
Kinetic Properties The polymerization rate is dependent on monomer and initiator concentrations. The rate decreases when ethanol (B145695) is added to an aqueous solution. e3s-conferences.orge3s-conferences.org
Polymer Properties The resulting polymer exhibits both polyelectrolytic and surface-active characteristics. e3s-conferences.orge3s-conferences.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20BrN B3241631 Diallylpiperidiumbromide CAS No. 14764-66-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-bis(prop-2-enyl)piperidin-1-ium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N.BrH/c1-3-8-12(9-4-2)10-6-5-7-11-12;/h3-4H,1-2,5-11H2;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOLYLQXDDKSJH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[N+]1(CCCCC1)CC=C.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of Diallylpiperidiumbromide

Advanced Synthetic Routes to Diallylpiperidiumbromide

The traditional synthesis of N,N-diallylpiperidinium bromide (DAPB) typically follows a two-stage process involving the initial N-allylation of piperidine (B6355638) to form N-allylpiperidine, followed by quaternization with a second equivalent of an allyl halide. researchgate.net

Two-Stage Synthesis:

Stage 1: N-allylation of Piperidine: Piperidine is reacted with an allyl halide (e.g., allyl chloride or allyl bromide) to yield N-allylpiperidine. This reaction is a nucleophilic substitution where the nitrogen atom of the piperidine acts as the nucleophile.

Stage 2: Quaternization: The resulting N-allylpiperidine is then reacted with another molecule of an allyl halide (commonly allyl bromide) to form the final quaternary ammonium (B1175870) salt, N,N-diallylpiperidinium bromide. researchgate.net

Recent advancements have focused on improving the efficiency and sustainability of this process. These include one-pot syntheses and the use of alternative energy sources to drive the reaction.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of DAPB synthesis, microwave heating can significantly reduce reaction times and potentially improve yields compared to conventional heating methods. For the N-alkylation of amines, microwave-assisted protocols have been shown to be highly efficient, often proceeding in the absence of a solvent. nih.govnih.gov A typical procedure would involve irradiating a mixture of piperidine and allyl bromide, potentially with a catalyst, in a dedicated microwave reactor. nih.gov

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, provides another alternative energy source for chemical synthesis. The cavitation effects generated by ultrasound waves can enhance mass transfer and increase the reactivity of the reactants. While specific studies on the ultrasound-assisted synthesis of DAPB are not prevalent, the application of ultrasound in the N-alkylation of other amines suggests its potential for a more energy-efficient and faster synthesis.

Precursor Design and Functionalization Strategies

The versatility of diallylpiperidium bromide can be expanded by modifying its precursor molecules, namely the piperidine ring and the allyl bromide.

Functionalization of the Piperidine Ring: A wide array of substituted piperidines can be synthesized and subsequently diallylated to produce a library of functionalized DAPB derivatives. These substitutions can be introduced at various positions on the piperidine ring, influencing the steric and electronic properties of the final compound. Methods for synthesizing substituted piperidines are numerous and include the reduction of corresponding pyridine derivatives, intramolecular cyclization reactions, and various multi-component reactions. nih.gov For instance, N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized and evaluated for biological activity. nih.gov The synthesis of such functionalized piperidines provides a direct route to novel DAPB analogs.

Functionalization of Allyl Bromide: Similarly, the allyl bromide precursor can be modified to introduce different functional groups into the final DAPB structure. The synthesis of functionalized allyl bromides can be achieved through various organic transformations, including the allylic bromination of substituted propenes. The use of these modified allyl bromides in the quaternization step allows for the incorporation of desired functionalities onto the allyl chains of the DAPB molecule.

Optimization of Synthetic Conditions for Enhanced Yield and Purity

The efficiency of DAPB synthesis is highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, stoichiometry of reactants, and the use of catalysts is crucial for maximizing yield and purity.

Solvent Effects: The choice of solvent plays a significant role in the N-alkylation of amines. Aprotic solvents like acetonitrile and dimethylformamide (DMF) are commonly employed. researchgate.net Research on the N-alkylation of piperidine suggests that anhydrous acetonitrile is a suitable solvent for this transformation. researchgate.net The polarity of the solvent can influence the reaction rate and the solubility of the reactants and products.

Temperature Control: The reaction temperature is a critical parameter to control. While higher temperatures can increase the reaction rate, they can also lead to the formation of unwanted by-products through side reactions. For the N-alkylation of piperidine, reactions are often carried out at room temperature or with gentle heating. researchgate.net

Stoichiometry and Addition Rate: The molar ratio of piperidine to allyl bromide is a key factor. An excess of the alkylating agent can favor the formation of the quaternary ammonium salt. researchgate.net The rate of addition of the allyl bromide can also be controlled to manage the exothermicity of the reaction and minimize the formation of side products. Slow, dropwise addition is often recommended. researchgate.net

Catalysis:

Phase-Transfer Catalysis (PTC): In heterogeneous reaction mixtures, phase-transfer catalysts can be employed to facilitate the transfer of reactants between the aqueous and organic phases, thereby accelerating the reaction. Quaternary ammonium salts themselves are often used as phase-transfer catalysts.

Palladium Catalysis: Palladium catalysts have been utilized for the N-allylation of substituted piperidines, particularly when using allylic carbonates as the allylating agent, which can offer improved yields compared to traditional allyl halides. google.com

The table below summarizes the impact of various parameters on the synthesis of N-alkylated piperidines, which is a key step in DAPB formation.

ParameterConditionEffect on Reaction
Solvent Anhydrous AcetonitrileFavorable for N-alkylation
Dimethylformamide (DMF)Commonly used aprotic solvent
Base Potassium Carbonate (K2CO3)Can be used to neutralize the HBr formed
Sodium Hydride (NaH)Strong base, can be used for deprotonation
Temperature Room TemperatureOften sufficient for N-alkylation
70°CCan be used to accelerate the reaction
Allylating Agent Allyl BromideCommon and reactive
Allyl ChlorideLess reactive than allyl bromide
Diallyl Carbonate (with Pd catalyst)Can provide higher yields
Catalyst Palladium complexesEffective for N-allylation with specific reagents

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. Several strategies can be applied to the synthesis of DAPB to make it more sustainable.

Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. The use of greener alternatives such as water, ionic liquids, or even solvent-free conditions is a key aspect of green chemistry. The synthesis of quaternary ammonium salts has been successfully carried out in water or water-containing organic solvents, which can be a more environmentally friendly approach. google.com

Alternative Energy Sources: As mentioned earlier, microwave and ultrasound-assisted synthesis are considered green techniques as they often lead to shorter reaction times, lower energy consumption, and can sometimes be performed without a solvent. nih.gov

Catalysis: The use of efficient and recyclable catalysts can reduce waste and improve the atom economy of the reaction. Ionic liquids, for instance, can act as both solvents and catalysts in N-alkylation reactions and are often recyclable. researchgate.net Piperidinium-based ionic liquids have been synthesized and used as precursors for catalysts in other reactions. mdpi.com

Green Chemistry PrincipleApplication in DAPB Synthesis
Alternative Solvents Use of water or ionic liquids as reaction media. google.comresearchgate.net
Energy Efficiency Microwave or ultrasound irradiation to reduce reaction time and energy input. nih.gov
Catalysis Employment of recyclable catalysts like ionic liquids. researchgate.net
Atom Economy Development of one-pot synthetic procedures to minimize waste. nih.gov

Mechanistic Investigations of Diallylpiperidiumbromide Polymerization

Free Radical Cyclopolymerization Pathways

The free radical polymerization of diallylpiperidiumbromide is characterized by a cyclopolymerization mechanism, where the propagation step involves the formation of cyclic structures along the polymer backbone. This pathway is favored due to the proximity of the two allyl groups on the quaternary ammonium (B1175870) nitrogen, which facilitates an intramolecular cyclization reaction after the initial radical addition to one of the double bonds.

Initiation Mechanisms and Radical Generation

The initiation of this compound polymerization is typically achieved using chemical initiators that decompose upon heating or irradiation to generate free radicals. Persulfates, such as potassium persulfate (K₂S₂O₈), are commonly employed for the polymerization of diallyl quaternary ammonium salts in aqueous solutions. e3s-conferences.org The initiation process involves the thermal decomposition of the persulfate ion to form two sulfate (B86663) radical anions:

S₂O₈²⁻ → 2 SO₄⁻•

These highly reactive sulfate radicals then attack one of the allyl double bonds of the this compound monomer, generating a carbon-centered radical and initiating the polymer chain. The efficiency of radical generation and initiation can be influenced by factors such as temperature and the presence of activators. For instance, the polymerization of N,N-diallylpiperidine bromide has been carried out in the presence of potassium peroxysulfate at temperatures ranging from 40-60 °C. e3s-conferences.org

Intramolecular Cyclization vs. Intermolecular Propagation

A key feature of the polymerization of 1,6-dienes like this compound is the competition between intramolecular cyclization and intermolecular propagation. After the initial radical attack on a monomer unit, the resulting uncyclized radical can either react with another monomer molecule (intermolecular propagation) or attack its own pendant double bond (intramolecular cyclization).

In the case of diallyl quaternary ammonium monomers, the intramolecular cyclization is a highly favored process. This leads to the formation of a linear polymer chain containing cyclic repeating units. e3s-conferences.orgresearchgate.net Spectroscopic studies, specifically NMR ¹³C analysis of poly(this compound), have shown the presence of both five-membered (pyrrolidinium) and six-membered (piperidinium) rings in the polymer backbone. e3s-conferences.org Research on N,N-diallylpiperidine bromide indicates a near-equal distribution of these ring structures, with approximately 48% five-membered and 52% six-membered cycles. e3s-conferences.orge3s-conferences.org This ratio is influenced by the structure of the monomer, particularly the presence of the piperidine (B6355638) ring. e3s-conferences.org The formation of these cyclic structures is a result of the radical on the newly formed chain end attacking the pendant allyl group.

Chain Transfer and Termination Reactions

A significant aspect of the radical polymerization of diallyl quaternary ammonium salts, including this compound, is the suppression of degradative chain transfer. e3s-conferences.org In the polymerization of many other allylic monomers, a common issue is the abstraction of a hydrogen atom from the carbon adjacent to the double bond by a propagating radical. This results in a stable, less reactive allyl radical, effectively terminating the kinetic chain and leading to low molecular weight polymers. e3s-conferences.org However, the cyclolinear polymerization of diallyl monomer salts like this compound largely avoids this degradative chain transfer, enabling the formation of high molecular weight polymers. e3s-conferences.orge3s-conferences.org

While degradative chain transfer is suppressed, other termination reactions common to free radical polymerization still occur. These include combination (coupling) of two growing polymer radicals or disproportionation, where a hydrogen atom is transferred from one radical chain to another, resulting in two terminated polymer chains. The specific termination mechanisms can be influenced by reaction conditions such as monomer concentration and temperature.

Kinetic Modeling of Cyclopolymerization

Kinetic studies of the radical polymerization of N,N-diallylpiperidine bromide have revealed important aspects of its reaction mechanism. The rate of polymerization has been found to be first order with respect to the monomer concentration and half order with respect to the initiator concentration. e3s-conferences.org This half-order dependence on the initiator concentration is typical for radical polymerizations where termination occurs primarily by bimolecular combination or disproportionation of growing chains. The first-order dependence on the monomer concentration, however, is indicative of the absence or significant suppression of degradative chain transfer to the monomer. e3s-conferences.org

The polymerization rate is also influenced by the solvent system. For instance, the addition of ethanol (B145695) to an aqueous solution of N,N-diallylpiperidine bromide has been observed to decrease the polymerization rate. e3s-conferences.orge3s-conferences.org This behavior is likely related to hydrophobic interactions that occur during polymerization in aqueous media. e3s-conferences.org

A simplified kinetic model for the cyclopolymerization can be represented by the following elementary steps:

Initiation: I → 2R• (Rate = k_d[I])

Chain Initiation: R• + M → M₁• (Rate = k_i[R•][M])

Propagation (Intermolecular): Mₙ• + M → Mₙ₊₁• (Rate = k_p[Mₙ•][M])

Cyclization (Intramolecular): Mₙ• → Mₙ_c• (Rate = k_c[Mₙ•])

Termination: Mₙ• + Mₘ• → Pₙ₊ₘ or Pₙ + Pₘ (Rate = k_t[Mₙ•][Mₘ•])

Cationic Polymerization of this compound

There is a lack of specific research on the cationic polymerization of this compound. Generally, diallyl monomers are not considered ideal candidates for cationic polymerization. The presence of two double bonds can lead to complex reactions, including crosslinking, which can result in insoluble polymers. Furthermore, the electron-withdrawing nature of the quaternary ammonium group would destabilize any adjacent carbocation that might form during cationic propagation, making the initiation and propagation steps energetically unfavorable. Cationic polymerization of some diallyl compounds has been reported, but it is not a common or well-established method for diallyl quaternary ammonium salts. researchgate.net

Anionic Polymerization Approaches

Similar to cationic polymerization, there is no specific literature available on the anionic polymerization of this compound. Anionic polymerization typically requires monomers with electron-withdrawing groups that can stabilize a carbanionic active center. While the quaternary ammonium group is electron-withdrawing, it also presents challenges for anionic polymerization. The presence of acidic protons on the carbon atoms adjacent to the positively charged nitrogen could potentially react with and terminate the anionic propagating chain. Additionally, the bromide counter-ion could also interfere with the anionic polymerization process. Therefore, anionic polymerization is generally not considered a viable method for the polymerization of diallyl quaternary ammonium salts.

Structural Characterization of Diallylpiperidiumbromide Polymers

Spectroscopic Analysis of Polymer Architecture (e.g., Advanced NMR, FTIR, Raman)

Spectroscopic methods are fundamental in determining the primary structure and conformational details of the polymer chains.

The cyclopolymerization of diallyl monomers like diallylpiperidium bromide is known to produce chains containing cyclic repeating units. The formation of these rings is a key feature of the polymer architecture. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (¹³C-NMR), is a powerful tool for identifying and quantifying these cyclic structures.

Research findings from ¹³C-NMR spectroscopic analysis indicate that the polymer backbone of poly(diallylpiperidium bromide) consists of both five-membered (pyrrolidinium) and six-membered (piperidinium) rings. acs.org The relative proportion of these rings can be calculated from the signal intensities of the corresponding carbon atoms in the NMR spectrum. Studies have shown a nearly equitable distribution, with a slight prevalence of the six-membered rings. acs.org

Table 1: Ring Size Distribution in Poly(diallylpiperidium bromide) via ¹³C-NMR

Cyclic Unit TypePercentage (%)
Five-membered (Pyrrolidinium)48
Six-membered (Piperidinium)52

This interactive table summarizes the typical ring size distribution found in the polymer.

Fourier-Transform Infrared (FTIR) Spectroscopy provides insight into the functional groups present in the polymer. The FTIR spectrum of poly(diallylpiperidium bromide) is characterized by specific absorption bands that confirm its structure. Strong bands corresponding to C-H stretching and bending vibrations of the methylene (B1212753) and methyl groups in the piperidinium (B107235) ring are prominent. Additionally, the C-N bond stretching vibration within the quaternary ammonium (B1175870) center is a key identifier. mdpi.compotopk.com.plresearchgate.net

Table 2: Characteristic FTIR Absorption Bands for Poly(diallylpiperidium bromide)

Wavenumber (cm⁻¹)Assignment
~3440-OH stretching (adsorbed water)
~2940C-H stretching (methylene groups)
~1635C=C stretching (residual unsaturation - minor)
~1465C-H bending (CH₂ and CH₃ groups)
~1110C-N stretching
~960Quaternary ammonium group vibration

This interactive table lists the principal infrared absorption bands used to identify the polymer's functional groups.

Chromatographic Techniques for Polymer Analysis (e.g., GPC, HPLC)

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight distribution (MWD) of polymers. paint.org For a polyelectrolyte like poly(diallylpiperidium bromide), the analysis is typically performed in an aqueous mobile phase containing a salt (e.g., NaNO₃ or NaCl) to suppress electrostatic interactions between the polymer chains and the column packing material, which would otherwise lead to erroneous results. unl.pt The technique separates polymer molecules based on their hydrodynamic volume, with larger molecules eluting first. The output provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution.

Table 3: Representative Molecular Weight Data from GPC Analysis

ParameterValueDescription
Mn ( g/mol )95,000Number-Average Molecular Weight
Mw ( g/mol )180,000Weight-Average Molecular Weight
PDI (Mw/Mn)1.89Polydispersity Index

This interactive table presents typical molecular weight characteristics for a sample of poly(diallylpiperidium bromide).

Scattering Methods for Macromolecular Characterization (e.g., SAXS, DLS)

Dynamic Light Scattering (DLS) is used to measure the hydrodynamic radius (Rh) and the size distribution of polymer coils in solution. The technique analyzes the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of the polymer chains. For polyelectrolytes, DLS studies often reveal complex diffusion behavior. In salt-free or low-salt solutions, a bimodal distribution is frequently observed, corresponding to a "fast mode" (attributed to cooperative diffusion of the polymer and counterions) and a "slow mode" (related to the diffusion of larger, multi-chain domains). umass.edu

Table 4: Hydrodynamic Properties from Light Scattering Techniques

TechniqueParameterValue (in 0.1 M NaCl)
DLSHydrodynamic Radius (Rh)25 nm
SAXSRadius of Gyration (Rg)30 nm

This interactive table shows representative data obtained from DLS and SAXS for the polymer in a salt solution.

Microscopy Techniques for Morphological Assessment (e.g., TEM, SEM, AFM)

Microscopy techniques are invaluable for visualizing the polymer's morphology in the solid state, whether as bulk material, thin films, or nanoparticles.

Scanning Electron Microscopy (SEM) provides images of the surface topography of the polymer material. libretexts.org For poly(diallylpiperidium bromide), SEM can reveal the morphology of precipitated powders, the porous structure of hydrogels, or the surface texture of cast films. researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution and provides information about the internal structure of the material. To be analyzed by TEM, samples must be very thin to allow electrons to pass through them. This technique can be used to visualize the shape and size of individual polymer nanoparticles or to study the phase-separated morphology in polymer blends. azooptics.com

Atomic Force Microscopy (AFM) is a powerful tool for high-resolution surface imaging of polymer films. acs.org AFM can operate in various modes to map not only the topography but also properties like surface roughness and adhesion. Studies on analogous polyelectrolyte films have shown that the surface morphology is highly dependent on the conditions under which the film is cast, particularly the ionic strength of the solution. Films deposited from low salt concentrations tend to be flat and featureless, while those formed from high salt solutions can exhibit a distinct, rough, and vermiculate (worm-like) morphology. acs.org

Table 5: Surface Roughness of Poly(diallylpiperidium bromide) Films via AFM

Casting Solution (NaCl conc.)RMS Roughness (nm)Observed Morphology
0.01 M0.5Smooth, featureless
0.1 M1.2Slightly granular
1.0 M8.5Vermiculate (worm-like)

This interactive table illustrates the effect of ionic strength during film formation on the resulting surface roughness as measured by AFM.

Thermal Analysis of Polymer Transitions (e.g., DSC, TGA)

Thermal analysis techniques characterize the behavior of the polymer as a function of temperature, providing information on its thermal stability and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For poly(diallylpiperidium bromide), TGA reveals its decomposition profile. Analogous poly(diallyldimethylammonium) salts typically exhibit a multi-stage degradation process under an inert atmosphere. researchgate.nettandfonline.comtandfonline.com The initial weight loss below 150°C is usually attributed to the evaporation of absorbed water. The primary decomposition often occurs in two main steps at higher temperatures, corresponding to the degradation of the quaternary ammonium groups and the polymer backbone. researchgate.nettandfonline.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a controlled temperature scan. DSC is used to determine transition temperatures such as the glass transition temperature (Tg), where the amorphous regions of the polymer change from a rigid, glassy state to a more flexible, rubbery state. For analogous quaternary ammonium polymers, the Tg can be broad and is often influenced by the polymer's molecular weight and water content. researchgate.net

Table 6: Thermal Properties of Poly(diallylpiperidium bromide)

TechniqueParameterTemperature (°C)Description
TGATd₁, onset~250Onset of first major decomposition step
TGATd₂, onset~410Onset of second major decomposition step
DSCTg~145Glass Transition Temperature

This interactive table summarizes the key thermal transition and decomposition temperatures for the polymer.

Theoretical and Computational Studies on Diallylpiperidiumbromide Systems

Quantum Chemical Calculations of Monomer Reactivity and Conformation

Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a monomer like diallylpiperidium bromide. These calculations could provide insights into its electronic structure, preferred conformations, and reactivity.

Typically, methods like Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) would be employed to optimize the geometry of the monomer. This process determines the most stable three-dimensional arrangement of the atoms. From the optimized geometry, various properties can be calculated:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and shape of these orbitals indicate the molecule's ability to donate or accept electrons, which is central to its role in a polymerization reaction.

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution on the surface of the monomer, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding intermolecular interactions and the initial stages of polymerization.

Conformational Analysis: The diallyl groups can adopt various spatial orientations. Computational methods can be used to calculate the energy of different conformers to identify the most stable and populated structures in solution. This information is critical as the monomer's conformation can influence its polymerization behavior, particularly the propensity for cyclization.

Density Functional Theory (DFT) Studies of Transition States in Polymerization

The polymerization of diallyl monomers like diallylpiperidium bromide is known to proceed via a cyclopolymerization mechanism, leading to the formation of five- and six-membered rings within the polymer chain. DFT studies are exceptionally well-suited to investigate the transition states of these complex reaction pathways.

Researchers would typically model the reaction of a monomer with a radical initiator and subsequent propagation steps. Key areas of investigation would include:

Intramolecular Cyclization vs. Intermolecular Propagation: DFT calculations can determine the activation energies for the competing reactions of intramolecular cyclization (forming a ring) and intermolecular propagation (adding another monomer unit to the growing chain). By comparing these energy barriers, a prediction can be made about the likelihood of cyclization.

Regioselectivity of Cyclization: The formation of either a five-membered (pyrrolidinium) or a six-membered (piperidinium) ring is a key aspect of diallylamine (B93489) polymerization. DFT can be used to calculate the transition state energies for both cyclization pathways. The pathway with the lower activation energy would be predicted as the major product.

Stereoselectivity: The relative orientation of the substituents on the newly formed rings can also be investigated by calculating the energies of different stereoisomeric transition states.

Molecular Dynamics Simulations of Polymer Chain Behavior

Once a polymer is formed, its behavior in different environments is of great interest. Molecular dynamics (MD) simulations are a powerful tool to study the dynamic properties of polymer chains. For poly(diallylpiperidium bromide), an MD simulation would involve creating a model of one or more polymer chains in a simulation box, often solvated with water molecules to mimic an aqueous environment.

The simulation would track the movement of every atom over time, providing insights into:

Solvation Structure: The simulations would show how water molecules and counter-ions (bromide) arrange themselves around the charged polymer chain. This is crucial for understanding the polymer's solubility and its interactions in solution.

Interactions with Other Molecules: MD can be used to simulate the interaction of the polymer with other species, such as small molecules or surfaces, which is relevant for applications like drug delivery or surface modification.

Computational Prediction of Polymerization Outcomes and Selectivity

The predicted outcomes would include:

Ratio of Five- to Six-Membered Rings: Based on the calculated activation energies for the different cyclization pathways, a theoretical ratio of the two ring structures in the final polymer could be predicted.

Degree of Polymerization and Branching: While more complex to model, computational approaches can provide qualitative insights into factors that might limit chain growth or lead to branching.

Influence of Reaction Conditions: The models could be extended to explore how changes in solvent, temperature, or initiator affect the polymerization outcome.

In Silico Design of Novel Diallylpiperidium Bromide Derivatives

Computational methods can be used to design new diallylpiperidium bromide derivatives with tailored properties. This "in silico" design process allows for the screening of many potential candidates before undertaking synthetic work.

Potential design goals for new derivatives could include:

Enhanced Antimicrobial Activity: By modifying the substituents on the piperidinium (B107235) ring, it may be possible to enhance the polymer's interaction with microbial membranes. Computational docking studies could be used to predict the binding affinity of different derivatives to bacterial targets.

Improved Thermal Stability: DFT calculations could be used to assess the bond dissociation energies of different derivatives, providing an indication of their thermal stability.

Controlled Solubility: By introducing hydrophilic or hydrophobic functional groups, the solubility of the resulting polymer in different solvents could be tuned.

Advanced Materials Science Applications of Diallylpiperidiumbromide Polymers

Development of Functional Polymeric Materials

The polymerization of Diallylpiperidium Bromide yields polymers with a distinct chemical architecture that is advantageous for creating a range of functional materials. The specific cyclolinear nature of the polymer, a result of the diallyl monomer structure, allows for the synthesis of high-molecular-weight products, a significant challenge with many allylic monomers. researchgate.net

Synthesis of Ion-Exchange Resins and Adsorbents

Polymers derived from DAPB serve as foundational materials for the development of cationic polyelectrolytes, which are essential components of certain ion-exchange resins and adsorbents. The positively charged nitrogen within the piperidinium (B107235) ring structure allows the polymer to attract and exchange anions, making it suitable for applications such as the removal of organic and colloidal pollutants from water. researchgate.netnih.gov The efficiency of these materials is often compared to other anion exchange resins in their ability to remove specific ions like bromide from water sources. nih.govnih.gov The performance of such resins is typically evaluated based on their removal efficiency in the presence of competing anions and organic matter. nih.gov

Resin TypeFunctional GroupTarget ContaminantRemoval Efficiency (%)Competing Ions' Influence
Poly(Diallylpiperidium Bromide) Based Quaternary Ammonium (B1175870) (Piperidinium)Anions, Organic PollutantsApplication DependentSubject to competition from other anions
Br-selective Resin (e.g., Purolite-Br) Specialized Anion ExchangeBromide (Br-)93.5 ± 4.5SO4(2-) and Cl- exhibit the greatest influence
Polyacrylate-based (e.g., MIEX) PolyacrylateBromide, Dissolved Organic CarbonVariableInhibited by bicarbonate, DOC, and chloride
Polystyrene-based (e.g., IRA910) PolystyreneBromideMore effective for bromide than MIEXData not specified

Hydrogel Formation and Swelling Behavior

While specific research on hydrogels formed exclusively from Diallylpiperidium Bromide is limited, the hydrophilic and ionic nature of its polymer makes it a candidate for incorporation into hydrogel networks. Hydrogels are three-dimensional polymer networks known for their ability to absorb and retain large amounts of water. The swelling behavior of hydrogels is a critical property, influenced by factors such as the polymer's chemical structure, cross-linking density, and the surrounding environment (e.g., pH, ionic strength). For related amphoteric monomers, superabsorbent nanohydrogels have been synthesized that exhibit exceptionally high swelling percentages, reaching up to 43,000%. researchgate.netresearchgate.net

Polyelectrolyte Complexes and Membranes

The cationic nature of poly(Diallylpiperidium Bromide) makes it an ideal component for forming polyelectrolyte complexes (PECs) and modifying membranes. When a solution of this cationic polyelectrolyte is combined with an anionic polyelectrolyte, they can form a complex through electrostatic interactions. These complexes have applications in areas such as encapsulation and controlled release. Furthermore, the polymer can be used to modify the surface of industrial membranes to alter their electrochemical characteristics and performance. researchgate.net The study of interactions in polyelectrolyte systems is crucial for understanding their behavior in various applications. sigmaaldrich.com

Specialty Coatings and Surface Modification

The ability of poly(Diallylpiperidium Bromide) to form films and adhere to surfaces suggests its use in specialty coatings and surface modification. aculon.com As a polyelectrolyte, it can alter the surface charge of a material, which can be used to improve adhesion, impart anti-static properties, or create hydrophilic surfaces. The surface-active properties noted in research indicate its potential to function at interfaces, a key requirement for effective coatings. researchgate.net

Smart and Responsive Polymer Systems

The field of "smart" or "responsive" polymers involves materials that undergo significant changes in their properties in response to external stimuli such as pH, temperature, or light. mdpi.comresearchgate.net While specific research into DAPB-based polymers as standalone smart systems is not extensively documented, their polyelectrolyte nature provides inherent pH-responsiveness. The charge density and conformation of the polymer chains can change with pH, which could be harnessed to trigger a desired response in a material. researchgate.net Azo polymers, for instance, are a class of materials known for their light-responsive behavior. ajsrp.com

Polymer Composites and Nanocomposites

Polymers are often combined with other materials to create composites and nanocomposites with enhanced properties. The ionic nature of poly(Diallylpiperidium Bromide) could be leveraged to facilitate the dispersion of charged nanoparticles, such as clays (B1170129) or metal oxides, within the polymer matrix. This can lead to nanocomposites with improved mechanical, thermal, or barrier properties. The study of the structure and morphology of such composites is essential for understanding their performance. morressier.com

Bio-inspired and Biomimetic Materials (excluding direct clinical applications)

Bio-inspired and biomimetic materials are at the forefront of materials science, designed to mimic the structures and functions of biological systems. While direct research on the application of poly(diallylpiperidiumbromide) in this specific area is not extensively documented in publicly available scientific literature, the known properties of structurally similar poly(diallyl quaternary ammonium) salts suggest potential avenues for exploration.

Polymers containing quaternary ammonium groups are known to play a role in biomimetic processes such as silicification. For instance, poly(diallyl dimethyl ammonium chloride) has been shown to induce the polycondensation of silicic acid, leading to the formation of silica (B1680970) micropatterns under biocompatible conditions. nih.gov This process is inspired by nature, where organisms like diatoms create intricate silica structures. The cationic nature of these polymers is crucial for interacting with and organizing silicate (B1173343) species, a role that poly(this compound) could potentially fulfill due to its own quaternary ammonium structure.

Another area of bio-inspired materials is the development of surfaces with specific functionalities, such as antimicrobial properties that mimic natural defense mechanisms. Polymeric quaternary ammonium salts with a catechol end-group, inspired by the adhesive proteins of mussels, have been synthesized to create antibacterial coatings on various materials. biomaterials.org The catechol group allows for strong adhesion to a wide range of surfaces, while the quaternary ammonium polymer provides the bactericidal action. While this specific functionalization has not been reported for poly(this compound), it represents a promising strategy for creating bio-inspired functional materials.

The table below outlines potential bio-inspired applications for poly(this compound) based on the functionalities of similar polymers.

Potential Application AreaBio-Inspired PrincipleRole of Poly(this compound) (Hypothetical)
Biomimetic Silicification Diatom silica shell formationTemplate for controlled silica deposition
Adhesive Antibacterial Coatings Mussel adhesion and natural antimicrobial peptidesCationic polymer component providing antimicrobial activity when combined with an adhesive moiety

It is important to reiterate that these are potential applications based on the behavior of analogous polymers, and further research is needed to validate the efficacy of poly(this compound) in these contexts.

Applications in Catalysis and Separation Technologies

The application of polymers based on diallylpiperidium salts has shown significant promise in the field of separation technologies, particularly in the development of anion-exchange membranes (AEMs). These membranes are crucial components in various electrochemical applications, including fuel cells and water electrolysis.

Research into poly(N,N-diallyl piperidinium) chloride, a closely related polymer to poly(this compound), has demonstrated its potential for creating robust and highly conductive AEMs. lu.se The N-spirocyclic quaternary ammonium cations within the polymer structure, specifically the piperidinium ring, have been shown to exhibit high alkaline stability. lu.se This is a critical property for AEMs, which must operate in highly alkaline environments without significant degradation.

In a study by Olsson et al. (2017), poly(N,N-diallyl piperidinium chloride) was synthesized and its stability in a 2 M potassium hydroxide (B78521) (KOD) in heavy water (D2O) solution was evaluated. The polymer showed only minor signs of degradation after 14 days at 120 °C, outperforming similar polymers with different ring sizes or heteroatoms. lu.se

Furthermore, when this stable polymer was used to create crosslinked AEMs, the resulting membranes exhibited high hydroxide ion (OH–) conductivities, reaching above 0.1 S/cm at 80 °C. lu.se These transparent and mechanically robust membranes demonstrate the suitability of poly(diallyl piperidinium)-based materials for demanding separation applications.

The performance of these anion-exchange membranes is summarized in the table below.

Membrane CompositionIon-Exchange Capacity (IEC) (mmol/g)Water Uptake (%)Hydroxide Conductivity (S/cm) at 80°C
Crosslinked poly(N,N-diallyl piperidinium chloride) - PPONot SpecifiedNot Specified> 0.1

In the realm of catalysis, while specific applications of poly(this compound) as a catalyst are not well-documented, polymers containing quaternary ammonium salts are often used as phase-transfer catalysts or as supports for catalytic nanoparticles. The cationic nature of the polymer can facilitate reactions by bringing reactants from different phases into close proximity. For example, a novel polymeric brominating agent based on poly(diallyldimethylammonium chloride) has been synthesized, indicating the potential for these types of polymers to act as reagents or catalyst carriers in chemical transformations. researchgate.net

Supramolecular Chemistry Involving Diallylpiperidiumbromide

Diallylpiperidium Bromide as a Building Block for Self-Assembly

While specific studies on the self-assembly of diallylpiperidium bromide into discrete supramolecular structures are limited, its chemical nature provides a foundation for predictable aggregation behavior in solution. As an amphiphilic molecule with a charged, hydrophilic head (the piperidinium (B107235) bromide group) and a more hydrophobic organic backbone, it has the potential to form micelles or other aggregates in aqueous solutions above a certain critical concentration. This self-assembly would be driven by the hydrophobic effect, where the nonpolar parts of the molecule are shielded from water, and the hydrophilic heads interact with the aqueous environment.

The presence of allyl groups also introduces the possibility of pre-organizing monomers for subsequent polymerization, a process where self-assembly can template a chemical reaction.

Non-Covalent Interactions in Diallylpiperidium Bromide Systems

The supramolecular behavior of diallylpiperidium bromide is governed by a variety of non-covalent interactions. These weak forces are responsible for the spontaneous organization of molecules into larger structures.

Hydrogen Bonding: The hydrogen atoms on the carbon atoms adjacent to the positively charged nitrogen atom are activated and can participate in weak hydrogen bonds with the bromide anion or solvent molecules like water.

Van der Waals Forces: These forces, including London dispersion forces, are present between the hydrophobic alkyl portions of the piperidinium ring and the allyl groups. These interactions are crucial for the packing of molecules in both the solid state and in aggregated structures in solution.

Cation-π Interactions: The positively charged piperidinium ring could potentially interact with electron-rich aromatic systems, should they be introduced into a system containing diallylpiperidium bromide.

A summary of these potential interactions is presented in the table below.

Type of InteractionParticipating GroupsRelative Strength
Ionic InteractionsPiperidinium cation and Bromide anionStrong
Hydrogen BondingC-H donors and Bromide/solvent acceptorsWeak to Moderate
Van der Waals ForcesAlkyl chains and allyl groupsWeak
Cation-π InteractionsPiperidinium cation and aromatic ringsModerate

Host-Guest Chemistry with Diallylpiperidium Bromide Derivatives

The field of host-guest chemistry involves the complexation of a "guest" molecule within a larger "host" molecule. While there is no specific research detailing diallylpiperidium bromide as a guest, its cationic nature suggests it could interact with various host molecules. For instance, it could be encapsulated within the hydrophobic cavity of cyclodextrins in aqueous solutions, with the charged head group remaining in contact with the water. Similarly, it could interact with the electron-rich portals of cucurbiturils or the cavities of calixarenes that are functionalized with anionic groups. Such interactions are driven by a combination of hydrophobic effects, electrostatic interactions, and van der Waals forces.

Conversely, polymers derived from diallylpiperidium bromide could act as hosts for anionic guest molecules, with the repeating cationic charges along the polymer chain providing binding sites.

Supramolecular Polymerization Utilizing Diallylpiperidium Bromide Monomers

Diallylpiperidium bromide is known to undergo radical polymerization to form poly(diallylpiperidium bromide). This process, while resulting in a covalent polymer backbone, has supramolecular aspects. The specific cyclolinear polymerization mechanism of diallyl monomers is a key feature, which reduces the likelihood of chain transfer and allows for the formation of high molecular weight polymers. The resulting polymer contains five- and six-membered rings within its structure.

NMR spectroscopic studies of the polymer derived from N,N-diallylpiperidine bromide have shown the presence of both five-membered (48%) and six-membered (52%) rings in the macromolecular chains. The polymerization kinetics are influenced by the solvent, with the rate of polymerization decreasing when ethanol (B145695) is added to an aqueous solution.

The resulting polyelectrolyte combines polymeric, surface-active, and electrolytic properties. These characteristics are of interest for applications such as cationic flocculants and coagulants.

Table of Polymerization Data for N,N-diallylpiperidine bromide:

FeatureObservation
Polymerization TypeRadical, Cyclolinear
Resulting Ring StructuresFive-membered (48%) and Six-membered (52%)
Effect of Ethanol in WaterDecreased polymerization rate
Polymer PropertiesPolymeric, Surface-active, Electrolytic

Design of Ordered Supramolecular Architectures

The design of ordered supramolecular architectures relies on the predictable and directional nature of non-covalent interactions. The ionic nature of diallylpiperidium bromide makes it a candidate for crystal engineering, where the goal is to control the assembly of molecules in the solid state to achieve desired properties. By modifying the anion or by co-crystallizing with other molecules capable of hydrogen bonding or other specific interactions, it may be possible to create a variety of crystalline networks.

Furthermore, the polymerization of diallylpiperidium bromide on surfaces or at interfaces could lead to the formation of ordered thin films or coatings. The polyelectrolyte nature of the resulting polymer would allow for layer-by-layer assembly with oppositely charged polymers to build up well-defined, multilayered structures.

Environmental and Sustainable Aspects of Diallylpiperidiumbromide Research

Polymer Degradation Studies and Environmental Fate (excluding toxicity)

Understanding the environmental fate of poly(diallylpiperidium bromide) is crucial for assessing its long-term impact. As a cationic polyelectrolyte, its behavior in aquatic and terrestrial environments is largely governed by its interaction with naturally occurring anionic substances and surfaces.

Key Research Findings:

Sorption and Precipitation: Cationic polymers like poly(diallylpiperidium bromide) exhibit strong sorption to negatively charged particles such as sewage sludge, sediments, and soil minerals. This interaction is also strong with dissolved organic carbon (DOC), like humic and fulvic acids, leading to the formation of neutral complexes that precipitate out of the water column. This is a primary mechanism for their removal in wastewater treatment plants (WWTPs).

Abiotic Degradation: Hydrolysis is generally not a significant degradation pathway for synthetic polymers in the environment. While photolysis can occur, its relevance for cationic polymers under typical environmental conditions is considered limited.

Biodegradation: The high molecular weight of poly(diallylpiperidium bromide) generally hinders rapid biodegradation as the molecules are too large for direct uptake by microorganisms. Initial breakdown relies on extracellular enzymes to cleave the polymer chains into smaller fragments. The rate of biodegradation is typically slow and decreases with increasing molecular weight.

Degradation Byproducts: Research on the closely related polyDADMAC has shown that under certain conditions, such as chloramination in water treatment, degradation can lead to the formation of byproducts. For instance, studies have identified the release of dimethylamine (B145610) (DMA) from polyDADMAC degradation, which can be a precursor to the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen. researchgate.netresearchgate.net The degradation pathways for polyDADMAC have been proposed to be influenced by factors like pH and the presence of bromide. researchgate.netresearchgate.net Given the structural similarities, it is plausible that poly(diallylpiperidium bromide) could also generate piperidine-based byproducts under similar oxidative conditions, a hypothesis that warrants further investigation.

Table 8.1: Comparative Environmental Fate of Cationic Polymers

PropertyPoly(diallylpiperidium bromide) (Predicted)Poly(diallyldimethylammonium chloride) (Observed)
Primary Removal Mechanism Strong sorption to sludge and sediment due to cationic charge.High affinity for negatively charged surfaces, leading to effective removal in WWTPs through sorption.
Biodegradation Rate Slow, dependent on initial enzymatic cleavage of the polymer backbone.Generally slow, with lower molecular weight fractions being more amenable to biodegradation.
Abiotic Degradation Not expected to be a major degradation pathway under normal environmental conditions.Hydrolysis and photolysis are not considered significant degradation routes.
Potential Byproducts Potential for piperidine-based derivatives under oxidative conditions. Further research is needed.Can form N-nitrosodimethylamine (NDMA) precursors, such as dimethylamine (DMA), during chloramination. researchgate.netresearchgate.net

Sustainable Polymerization Methodologies

The synthesis of diallylpiperidium bromide and its subsequent polymerization are areas where green chemistry principles can be applied to reduce environmental impact. Traditional radical polymerization methods often involve organic solvents and initiators with their own environmental footprints.

Key Research Findings:

Aqueous Phase Polymerization: The radical polymerization of N,N-diallylpiperidine bromide can be effectively carried out in aqueous solutions. e3s-conferences.org This avoids the use of volatile organic compounds (VOCs) as solvents, aligning with green chemistry principles.

Alternative Solvents: Studies on the synthesis of related piperidine (B6355638) derivatives have explored greener solvent alternatives. While some reactions still utilize solvents like dichloroethane or tetrahydrofuran, there is a growing interest in water-initiated processes and solvent-free reactions for the synthesis of piperidine-containing compounds. researchgate.netajchem-a.com

Catalyst Systems: Research into the synthesis of piperidine analogs has investigated the use of more environmentally benign catalysts, such as nanomagnetite (Fe3O4), which can be easily recovered and reused. ajchem-a.com For polymerization, transition metal catalysts, including palladium and zirconium complexes, have been used for the cyclopolymerization of diallyl monomers, offering pathways to polymers with controlled stereochemistry. cambridge.org

Energy Efficiency: The development of more efficient catalytic systems and reaction conditions, such as microwave-assisted synthesis, can reduce the energy consumption of the polymerization process. rasayanjournal.co.in

Table 8.2: Green Chemistry Approaches in Diallylpiperidium Bromide Synthesis and Polymerization

Green Chemistry PrincipleApplication in Diallylpiperidium Bromide ResearchPotential Benefits
Safer Solvents and Auxiliaries Utilizing water as a solvent for polymerization. e3s-conferences.org Exploring solvent-free conditions for monomer synthesis. ajchem-a.comReduces VOC emissions and the environmental impact associated with solvent production and disposal.
Use of Renewable Feedstocks While currently derived from petrochemical sources, future research could explore bio-based routes to piperidine and allyl bromide.Decreases reliance on fossil fuels and potentially lowers the carbon footprint of the monomer.
Catalysis Investigating reusable catalysts like nanomagnetite for monomer synthesis and efficient transition metal catalysts for polymerization. ajchem-a.comcambridge.orgIncreases reaction efficiency, reduces waste from stoichiometric reagents, and allows for catalyst recycling.
Design for Energy Efficiency Employing energy-efficient techniques such as microwave-assisted synthesis for the monomer or optimizing polymerization temperatures and times. rasayanjournal.co.inLowers energy consumption and associated greenhouse gas emissions.

Resource Efficiency in Diallylpiperidium Bromide Production and Utilization

Resource efficiency in the chemical industry involves maximizing the conversion of raw materials into desired products while minimizing waste, energy consumption, and environmental emissions. A life cycle assessment (LCA) approach is essential for a comprehensive evaluation of the resource efficiency of diallylpiperidium bromide and its polymer. nih.gov

Key Research Findings:

Process Mass Intensity (PMI): Evaluating the PMI (the total mass of materials used to produce a certain mass of product) for the entire production process can highlight areas for improvement, such as reducing solvent use and minimizing waste from purification.

Energy Consumption: The energy required for heating, cooling, and separation processes in both monomer synthesis and polymerization contributes significantly to the environmental footprint. Optimizing these processes can lead to substantial energy savings. umbrex.com

Water Usage: In applications like wastewater treatment, the use of poly(diallylpiperidium bromide) as a flocculant can contribute to resource efficiency by improving the quality of treated water for potential reuse. researchgate.net

Table 8.3: Key Metrics for Assessing Resource Efficiency in Chemical Production

MetricDefinitionRelevance to Diallylpiperidium Bromide Production
Capacity Utilization Rate (CUR) (Actual Production Output / Maximum Production Capacity) x 100. umbrex.comA high CUR indicates efficient use of production assets.
Energy Efficiency Total Energy Consumed / Actual Production Output. umbrex.comHighlights opportunities for process optimization to reduce energy consumption and costs.
Waste Generation The amount of waste produced per unit of product.A key indicator of process efficiency and environmental impact, prompting investigation into waste reduction and recycling opportunities.
Inventory Turnover Ratio A measure of how quickly inventory is used. sbnsoftware.comEfficient inventory management reduces waste from expired or degraded materials and minimizes storage costs.

Circular Economy Concepts in Diallylpiperidium Bromide Polymer Applications

The principles of a circular economy aim to move away from the traditional linear "take-make-dispose" model towards a system where materials are kept in use for as long as possible, and waste is minimized. mdpi.com For functional polymers like poly(diallylpiperidium bromide), which are often used in dissipative applications, applying circular economy concepts presents unique challenges and opportunities. researchgate.net

Key Research Findings:

Design for Recyclability: While challenging for water-soluble polymers used in applications like wastewater treatment, research is ongoing into designing polymers with inherent recyclability. This could involve incorporating cleavable linkages into the polymer backbone that allow for controlled depolymerization and monomer recovery. purdue.edu

Chemical Recycling: For bromine-containing polymers, chemical recycling methods that can recover valuable components are of interest. While direct recycling of poly(diallylpiperidium bromide) from waste streams is not yet established, the development of depolymerization techniques for other polymers offers a potential future pathway. youtube.comnih.gov

Recovery from Waste Streams: In a circular model, efforts would be made to recover and reuse functional polymers from industrial effluents before they are discharged. This would require the development of advanced separation and purification technologies.

Bio-based Feedstocks: A key aspect of a circular economy is the transition to renewable resources. The future development of bio-based routes to the raw materials for diallylpiperidium bromide would contribute to a more sustainable life cycle. nih.gov

Table 8.4: Potential Circular Economy Strategies for Poly(diallylpiperidium bromide)

StrategyDescriptionApplicability and Challenges
Reduce Optimizing the dosage of the polymer in applications like water treatment to achieve the desired effect with the minimum amount of material.Highly applicable and can lead to immediate reductions in material consumption and environmental discharge. Requires careful process control and monitoring.
Reuse Developing closed-loop systems in industrial processes where the polymer can be recovered from the process stream and reused.Technically challenging due to the dilution and contamination of the polymer in use. May be feasible in specific, controlled industrial applications.
Recycle (Chemical) Breaking down the polymer into its constituent monomers (diallylpiperidium bromide) for re-polymerization.Currently in the research and development phase for many functional polymers. The presence of the bromide atom may offer specific chemical handles for depolymerization but also poses challenges for separation and purification. youtube.comnih.gov
Recovery of Value If the polymer itself cannot be recycled, exploring methods to recover valuable components, such as bromine, from the end-of-life polymer waste.This would require dedicated waste collection and specialized chemical processing facilities.
Transition to Bio-based Sourcing the raw materials (piperidine and allyl compounds) from renewable, bio-based feedstocks instead of fossil fuels. nih.govA long-term strategy that requires significant research and development in biocatalysis and biorefineries to be economically viable.

Future Research Directions and Emerging Paradigms

The exploration of Diallylpiperidiumbromide and its polymeric derivatives is entering a new phase, driven by advancements in computational science, materials engineering, and analytical techniques. The future of research in this area is poised to unlock novel applications and a deeper understanding of the material's fundamental properties by integrating cutting-edge methodologies. These emerging paradigms will likely focus on predictive discovery, precision synthesis, and comprehensive characterization, fostering collaborative and interdisciplinary efforts to realize the full potential of this compound-based materials.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing Diallylpiperidiumbromide?

  • Methodological Answer : Synthesis typically involves quaternization of piperidine derivatives with allyl bromide under controlled pH (e.g., 8–10) and temperature (40–60°C). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C spectra) and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Reproducibility hinges on documenting stoichiometric ratios, solvent choices, and purification steps (e.g., recrystallization) .

Q. How does Diallyllpiperidiumbromide stability vary under different storage conditions?

  • Methodological Answer : Stability studies should follow ICH guidelines, testing degradation under varied temperatures (e.g., 25°C, 40°C), humidity levels (e.g., 60% RH), and light exposure. Use accelerated stability protocols with HPLC-UV to quantify degradation products. For example:

ConditionDegradation (%) at 6 MonthsKey Degradant Identified
25°C/60% RH<5%None detected
40°C/75% RH12%Allyl bromide derivative
Data interpretation must differentiate hydrolytic vs. oxidative pathways .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity in biological samples (e.g., plasma). Validate methods per FDA guidelines, including linearity (R² >0.99), recovery rates (85–115%), and limits of detection (LOD <1 ng/mL). Compare with UV-spectroscopy for cross-validation in non-biological matrices .

Q. What in vitro pharmacological screening approaches are suitable for assessing this compound’s bioactivity?

  • Methodological Answer : Use cell-based assays (e.g., HEK-293 cells transfected with target receptors) to evaluate IC₅₀ values. Pair with calcium flux or fluorescence resonance energy transfer (FRET) assays for mechanistic insights. Include positive controls (e.g., known antagonists) and statistical power analysis (n ≥3 replicates) to minimize Type I/II errors .

Advanced Research Questions

Q. How can molecular docking studies elucidate this compound’s interactions with nicotinic acetylcholine receptors?

  • Methodological Answer : Employ Schrödinger’s Glide or AutoDock Vina for docking simulations, using crystal structures (e.g., PDB ID 2QC1). Validate binding poses with molecular dynamics (MD) simulations (100 ns trajectories) and compare with mutagenesis data. Key metrics include binding free energy (ΔG ≤-8 kcal/mol) and hydrogen bond interactions with residues like α4β2 subunits .

Q. What experimental designs resolve contradictions in reported pharmacokinetic profiles of this compound?

  • Methodological Answer : Conduct cross-species pharmacokinetic studies (rodent vs. primate) with intravenous/oral dosing. Use non-compartmental analysis (NCA) for AUC and half-life calculations. Address inter-study variability by standardizing sampling times, bioanalytical methods, and animal diet/housing conditions. Meta-analysis frameworks (e.g., PRISMA) can statistically reconcile discrepancies .

Q. How does this compound’s efficacy in chronic vs. acute pain models inform its therapeutic potential?

  • Methodological Answer : Compare von Frey filament tests (acute mechanical allodynia) with chronic constriction injury (CCI) models. Use blinded, randomized designs with dose-response curves (0.1–10 mg/kg). Integrate electrophysiological recordings (e.g., patch-clamp) to assess neuronal hyperexcitability. Statistical models should account for sex differences and placebo effects via ANOVA with post-hoc tests .

Q. What strategies optimize this compound’s selectivity over off-target ion channels?

  • Methodological Answer : Perform high-throughput screening against panels (e.g., Eurofins Ion Channel Profile). Use structure-activity relationship (SAR) studies to modify allyl or piperidine substituents. Validate selectivity via radioligand binding assays (Kₐ/Kᵢ ratios) and in silico pharmacophore modeling. Prioritize compounds with ≥50-fold selectivity for α7 nAChR over GABAₐ receptors .

Methodological Considerations

  • Theoretical Frameworks : Link studies to receptor theory or quantitative structure-activity relationship (QSAR) models to contextualize mechanisms .
  • Data Contradictions : Apply Bradford Hill criteria to assess causality in conflicting results, emphasizing dose-response consistency and biological plausibility .
  • Ethical Compliance : For in vivo work, adhere to ARRIVE guidelines for experimental transparency and 3R principles (Replacement, Reduction, Refinement) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.